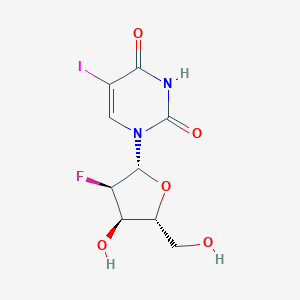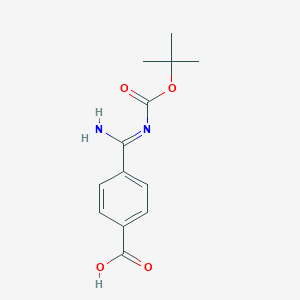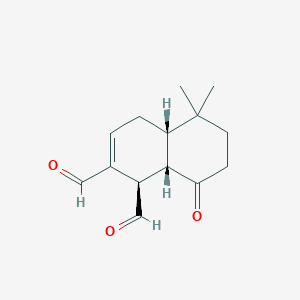
17α-二氢雌马酚硫酸钠
描述
Sodium 17alpha-dihydroequilin sulfate, also known as the sodium salt of 17alpha-dihydroequilin sulfate, is a naturally occurring steroidal estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and 17alpha-estradiol. This compound is a significant constituent of conjugated estrogens, commonly used in hormone replacement therapy .
科学研究应用
Sodium 17alpha-dihydroequilin sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroidal estrogens.
Biology: Studied for its role in estrogenic activity and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.
Industry: Employed in the pharmaceutical industry for the production of conjugated estrogen formulations.
作用机制
Target of Action
Sodium 17alpha-dihydroequilin sulfate, also known as 26M1SOC3KA, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . The primary targets of this compound are estrogen receptors, which play a crucial role in numerous biological processes, including reproductive development and function.
Pharmacokinetics
The pharmacokinetics of Sodium 17alpha-dihydroequilin sulfate involves its absorption, distribution, metabolism, and excretion (ADME). The metabolic clearance rate (MCR) of 17β-dihydroequilin sulfate (17β-EqS) has been studied, and it was found that a significant portion of 17β-EqS is converted to equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-Eqn) in normal postmenopausal women . These properties can impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of Sodium 17alpha-dihydroequilin sulfate’s action are diverse, given its role as an estrogen. It can influence a variety of physiological processes, from reproductive function to bone health. For instance, one study found that 17α-dihydroequilin sulfate could influence sex hormone-binding globulin (SHBG) levels .
生化分析
Biochemical Properties
The biochemical properties of Sodium 17alpha-dihydroequilin sulfate are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied clinically .
Cellular Effects
The cellular effects of Sodium 17alpha-dihydroequilin sulfate are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sodium 17alpha-dihydroequilin sulfate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has been studied clinically .
Dosage Effects in Animal Models
The effects of Sodium 17alpha-dihydroequilin sulfate vary with different dosages in animal models .
Metabolic Pathways
Sodium 17alpha-dihydroequilin sulfate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-dihydroequilin sulfate typically involves the sulfation of 17alpha-dihydroequilin. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfating agents, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium 17alpha-dihydroequilin sulfate involves extracting the compound from the urine of pregnant mares, where it is present as a natural constituent. The extraction process is followed by purification and sulfation to obtain the desired sodium salt .
化学反应分析
Types of Reactions: Sodium 17alpha-dihydroequilin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other steroidal estrogens.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Oxidized derivatives of 17alpha-dihydroequilin.
Reduction: Reduced forms of the compound, such as 17alpha-estradiol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Equilin: Another equine estrogen with similar estrogenic activity.
Equilenin: A related compound with distinct structural features.
17alpha-estradiol: A naturally occurring estrogen with similar biological effects.
Uniqueness: Sodium 17alpha-dihydroequilin sulfate is unique due to its specific sulfation pattern and its presence as a major constituent in conjugated estrogens. This distinct structure contributes to its particular pharmacokinetic and pharmacodynamic properties, making it a valuable component in hormone replacement therapy .
属性
IUPAC Name |
sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNZYFVJFYZML-AMGVKYAUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56050-05-6 | |
| Record name | Sodium 17alpha-dihydroequilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)



![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)


